5-Cyano-N-(2-pyridyl)indole
Description
5-Cyano-N-(2-pyridyl)indole is a heterocyclic compound featuring an indole core substituted with a cyano group at the 5-position and a 2-pyridyl moiety at the N1 position. Notably, indole derivatives are widely studied for their roles as enzyme inhibitors, anti-inflammatory agents, and antiproliferative compounds .
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-pyridin-2-ylindole-5-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-10-11-4-5-13-12(9-11)6-8-17(13)14-3-1-2-7-16-14/h1-9H |
InChI Key |
VFGMKVBQUHZOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Cyano-N-(2-pyridyl)indole can be achieved through various synthetic routes. One common method involves the reaction of 5-bromoindole with a cyaniding reagent in the presence of N-methylpyrrolidine as a solvent. The reaction is carried out under reflux conditions, followed by quenching with an inorganic alkali to yield 5-cyanoindole . This intermediate can then be further reacted with 2-pyridylamine to obtain the final product.
Chemical Reactions Analysis
5-Cyano-N-(2-pyridyl)indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-Cyano-N-(2-pyridyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-N-(2-pyridyl)indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- MCT Inhibition: Pyridyl-substituted indoles demonstrate that small substituents (e.g., methyl, cyano) optimize steric bulk without compromising activity.
- Synthetic Flexibility: The indole scaffold allows modular substitution, enabling tuning of electronic properties (e.g., cyano for electron withdrawal) to enhance target engagement .
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